Broader αV Integrin Coverage vs. Cilengitide: Why CWHM-12 Blocks More Fibrogenic Pathways
CWHM-12 demonstrates potent inhibition across four αV integrin subtypes (αvβ1, αvβ3, αvβ6, αvβ8) with IC50 values ranging from 0.2 to 1.8 nM, whereas cilengitide, a cyclic RGD pentapeptide, is primarily active against only αvβ3 and αvβ5 with significantly weaker or negligible activity on αvβ1, αvβ6, and αvβ8 . This broader coverage of CWHM-12 is critical for blocking TGF-β activation across multiple fibrogenic pathways that cilengitide cannot effectively target [1].
| Evidence Dimension | Inhibitory potency (IC50) across αV integrin subtypes |
|---|---|
| Target Compound Data | αvβ8: 0.2 nM; αvβ3: 0.8 nM; αvβ6: 1.5 nM; αvβ1: 1.8 nM; αvβ5: 61 nM |
| Comparator Or Baseline | Cilengitide: αvβ3 IC50 ~0.61-4.1 nM; αvβ5 IC50 ~8.4-140 nM; αvβ1/αvβ6/αvβ8: no significant inhibition reported |
| Quantified Difference | CWHM-12 inhibits αvβ1, αvβ6, and αvβ8 at low nanomolar concentrations where cilengitide is inactive; CWHM-12 is ~300-fold less potent on αvβ5 vs αvβ8 |
| Conditions | In vitro ligand-binding assays using purified recombinant human integrins |
Why This Matters
Procurement teams evaluating αV integrin inhibitors for fibrosis research should select CWHM-12 over cilengitide when the experimental goal requires blocking multiple αV integrin-mediated TGF-β activation pathways simultaneously.
- [1] Murray IR, Gonzalez ZN, Baily J, et al. αv integrins on mesenchymal cells regulate skeletal and cardiac muscle fibrosis. Nat Commun. 2017;8:1118. View Source
